molecular formula C11H10N2O3 B11792969 Ethyl 2-(furan-2-YL)pyrimidine-5-carboxylate

Ethyl 2-(furan-2-YL)pyrimidine-5-carboxylate

Cat. No.: B11792969
M. Wt: 218.21 g/mol
InChI Key: WWVVRFCHNVNHRS-UHFFFAOYSA-N
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Description

Ethyl 2-(furan-2-YL)pyrimidine-5-carboxylate is a heterocyclic compound that contains both furan and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(furan-2-YL)pyrimidine-5-carboxylate typically involves multi-component reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and can be performed in a one-pot manner .

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(furan-2-YL)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 2-(furan-2-YL)pyrimidine-5-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 2-(furan-2-YL)pyrimidine-5-carboxylate can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.

Biological Activity

Ethyl 2-(furan-2-YL)pyrimidine-5-carboxylate is an intriguing compound within the realm of medicinal chemistry, primarily due to its potential biological activities. This compound features a pyrimidine ring substituted with a furan moiety and an ethyl ester group, which contributes to its diverse pharmacological properties. The following sections will explore its synthesis, biological activities, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

This compound is characterized by a pyrimidine core, which is a six-membered heterocyclic structure containing nitrogen atoms, along with a furan ring that is a five-membered aromatic ring containing oxygen. The synthesis of this compound can be achieved through various methods, typically involving the reaction of ethyl acetoacetate with furan derivatives and urea under reflux conditions.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants play a crucial role in combating oxidative stress-related diseases by neutralizing free radicals. Studies have demonstrated that derivatives of this compound can inhibit lipid peroxidation and enhance thiol-peroxidase activity, suggesting a protective effect against cellular damage .

Antimicrobial Activity

In addition to its antioxidant properties, this compound has shown promising antimicrobial activity. Compounds structurally related to it have been evaluated for their efficacy against various bacterial strains. The presence of the furan moiety appears to enhance the antimicrobial properties of the pyrimidine scaffold.

Anticancer Potential

Recent studies have pointed towards the anticancer potential of this compound. For instance, derivatives have been tested against renal carcinoma cell lines, demonstrating moderate cytotoxic effects and the ability to induce apoptosis in cancer cells. This suggests that this compound could serve as a lead compound for developing new anticancer agents .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound in comparison to structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
This compoundPyrimidine with furan moietyAntioxidant, Antimicrobial, Anticancer
Ethyl 4-(furan-2-YL)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateContains thioxo groupAntioxidant properties
Ethyl 4-(methoxymethyl)furan-2-YL-pyrimidineContains methoxymethyl substituentPotential anticancer properties

This comparison illustrates how variations in functional groups influence the biological activities of these compounds.

Case Studies and Research Findings

  • Antioxidant Evaluation : A study evaluated various Biginelli-type pyrimidines for their antioxidant capabilities. This compound derivatives were found to effectively terminate cumene oxidation chains by reacting with cumylperoxy radicals .
  • Anticancer Activity : In vitro studies on renal carcinoma cell lines revealed that certain derivatives exhibited IC50 values indicating significant cytotoxicity compared to standard chemotherapeutic agents. The mechanisms involved included cell cycle arrest and induction of apoptosis in treated cells .
  • Mechanistic Insights : Further investigations into the mechanism of action have suggested that these compounds may interact with specific cellular pathways involved in oxidative stress response and cancer progression, highlighting their potential as multi-targeted therapeutics .

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

ethyl 2-(furan-2-yl)pyrimidine-5-carboxylate

InChI

InChI=1S/C11H10N2O3/c1-2-15-11(14)8-6-12-10(13-7-8)9-4-3-5-16-9/h3-7H,2H2,1H3

InChI Key

WWVVRFCHNVNHRS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2=CC=CO2

Origin of Product

United States

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